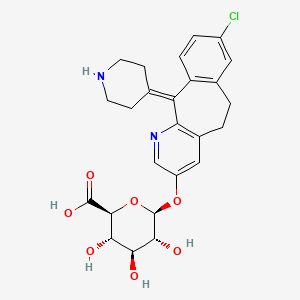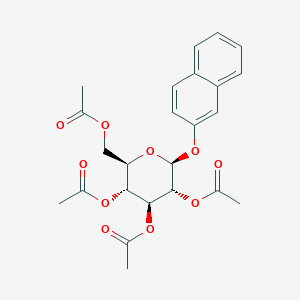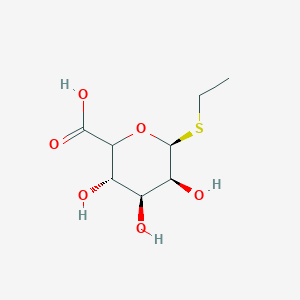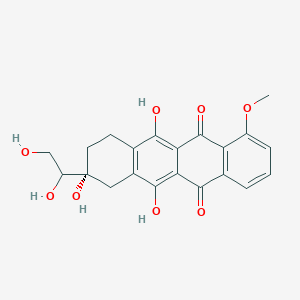
3-Hydroxydesloratadine b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . This compound is formed through the glucuronidation of 3-hydroxydesloratadine, a process catalyzed by specific enzymes in the human liver .
准备方法
Synthetic Routes and Reaction Conditions
The formation of 3-hydroxydesloratadine b-D-glucuronide involves multiple enzymatic steps. Initially, desloratadine undergoes glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine glucuronide . This intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8) to produce 3-hydroxydesloratadine . Finally, the glucuronidation of 3-hydroxydesloratadine by UGT enzymes results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the enzymatic processes involved suggest that biotechnological methods using recombinant enzymes or engineered microbial systems could be employed for large-scale production.
化学反应分析
Types of Reactions
3-Hydroxydesloratadine b-D-glucuronide primarily undergoes glucuronidation and hydroxylation reactions . These reactions are catalyzed by specific enzymes, including UGT2B10 and CYP2C8 .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT2B10 enzyme.
Hydroxylation: NADPH and CYP2C8 enzyme.
Major Products Formed
Desloratadine glucuronide: Formed from the glucuronidation of desloratadine.
3-Hydroxydesloratadine: Formed from the hydroxylation of desloratadine glucuronide.
This compound: Formed from the glucuronidation of 3-hydroxydesloratadine.
科学研究应用
3-Hydroxydesloratadine b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of desloratadine in humans.
Drug Interaction Studies: Investigating the effects of various inhibitors on the formation of this compound.
Toxicology: Assessing the safety and potential toxicity of desloratadine and its metabolites.
Biochemistry: Understanding the enzymatic pathways involved in drug metabolism.
作用机制
The formation of 3-hydroxydesloratadine b-D-glucuronide involves the sequential action of UGT2B10 and CYP2C8 enzymes . Desloratadine is first glucuronidated by UGT2B10 to form desloratadine glucuronide . This intermediate is then hydroxylated by CYP2C8 to produce 3-hydroxydesloratadine . Finally, 3-hydroxydesloratadine undergoes glucuronidation to form this compound .
相似化合物的比较
Similar Compounds
Desloratadine: The parent compound, a non-sedating antihistamine.
3-Hydroxydesloratadine: An intermediate metabolite formed during the metabolism of desloratadine.
Desloratadine glucuronide: Another intermediate formed during the metabolism of desloratadine.
Uniqueness
3-Hydroxydesloratadine b-D-glucuronide is unique due to its specific formation pathway involving both glucuronidation and hydroxylation reactions . This compound is a significant metabolite in humans but is present only in trace amounts in nonclinical species .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRWMPRWQUMIJ-LYVDORBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774538-89-5 |
Source


|
| Record name | 3-Hydroxydesloratadine o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?
A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.
Q2: What is the significance of using humanized-liver mice in this study?
A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

